Relevance: N-phenylpyrimidin-2-amines share a core pyrimidine ring structure with 2-(4-Chlorophenyl)amino-4-phenylpyrimidine, differing in the substituents attached to the pyrimidine ring. The exploration of this class of compounds as radiosensitizers suggests that modifications to the substituents on the pyrimidine ring, such as the presence of a 4-chlorophenyl group in the target compound, could influence their activity and therapeutic potential. []
Compound Description: PPA5 is a phenylpyrimidine derivative that demonstrated over 50% inhibition of cell viability in human lung cancer cells. This compound caused a significant increase in the proportion of cells arrested at the G2/M phase of the cell cycle. []
Relevance: PPA5 is structurally related to 2-(4-Chlorophenyl)amino-4-phenylpyrimidine through their shared phenylpyrimidine scaffold. The difference lies in the substitution patterns on the pyrimidine and phenyl rings. PPA5's potent antiproliferative activity highlights the potential of phenylpyrimidine derivatives in cancer therapy. []
Compound Description: PPA13, a phenylpyrimidine derivative, exhibited more than 50% cell viability inhibition in human lung cancer cells, along with a notable increase in cells arrested at the G2/M phase. []
Relevance: Similar to 2-(4-Chlorophenyl)amino-4-phenylpyrimidine, PPA13 belongs to the phenylpyrimidine class of compounds. Structural variations are observed in the substituents attached to the phenyl and pyrimidine rings. PPA13's effects on cell viability and cell cycle progression underscore the potential of phenylpyrimidine derivatives as anticancer agents. []
Compound Description: PPA14 is a phenylpyrimidine compound that exhibited significant cell viability inhibition and led to increased cell cycle arrest at the G2/M phase in lung cancer cells. Moreover, when combined with radiation therapy, PPA14 significantly reduced clonogenic survival of cancer cells. []
Relevance: PPA14 shares the core phenylpyrimidine structure with 2-(4-Chlorophenyl)amino-4-phenylpyrimidine, demonstrating the significance of this scaffold in potential anticancer agents. The variations in their structures are primarily due to the different substituents present on the phenyl rings. PPA14's radiosensitizing properties, along with its inhibitory effects on cell viability and clonogenic survival, suggest its potential in improving radiotherapy outcomes. []
Compound Description: PPA15 is a phenylpyrimidine derivative identified as a pan-cyclin-dependent kinase (CDK) inhibitor. It showed significant cell viability inhibition, G2/M phase cell cycle arrest, and increased sub-G1 cell population in human lung cancer cells. Combining PPA15 with radiation significantly decreased clonogenic survival and suppressed tumor growth in mice. []
Relevance: PPA15's structure is closely related to 2-(4-Chlorophenyl)amino-4-phenylpyrimidine, both containing a phenylpyrimidine core. The distinction lies in the position of the chlorine atom on the phenyl ring attached to the pyrimidine moiety and the presence of a benzenesulfonamide group in PPA15. PPA15's potent antitumor activity, particularly its ability to inhibit CDKs and enhance radiosensitivity, highlights the potential of exploring structural analogs, such as 2-(4-Chlorophenyl)amino-4-phenylpyrimidine, for their anticancer properties. []
Compound Description: PPA17 is a phenylpyrimidine-based compound that demonstrated over 50% cell viability inhibition and induced significant G2/M phase cell cycle arrest in lung cancer cells. []
Relevance: PPA17, similar to 2-(4-Chlorophenyl)amino-4-phenylpyrimidine, belongs to the phenylpyrimidine class, emphasizing the importance of this scaffold in medicinal chemistry. Structural differences between the two compounds are primarily due to the varying substituents on the phenyl and pyrimidine rings. PPA17's effects on cell viability and cell cycle progression further support the potential of phenylpyrimidine derivatives in cancer therapy. []
Compound Description: This compound is synthesized via the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2. []
Compound Description: This compound serves as a precursor in the synthesis of new pyrimidine derivatives via the Suzuki cross-coupling reaction. []
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Compound Description: This compound, like the previous one, is also employed as a precursor in the synthesis of new pyrimidine derivatives through the Suzuki cross-coupling reaction. []
Compound Description: This compound has been characterized to study its intermolecular interactions and crystal packing arrangements. []
Relevance: This compound shares a high degree of structural similarity with 2-(4-Chlorophenyl)amino-4-phenylpyrimidine. Both compounds feature a pyrimidine ring with a 4-chlorophenyl group at the 4-position and an amino group at the 2-position. The key difference lies in the substituent at the 6-position of the pyrimidine: a methylsulfanyl group in this compound versus a phenyl group in the target compound. This close structural resemblance indicates potential similarities in their chemical properties and potential biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(±)-Propranolol-d7 is intended for use as an internal standard for the quantification of propranolol by GC- or LC-MS. (±)-Propranolol is a β-adrenergic receptor (β-AR) antagonist (Kds = 6.91, 0.832, and 117.49 nM for human β1-, β2-, and β3-ARs, respectively). It reduces mean blood pressure, resting heart rate, and contractility and increases AV conduction time in dogs. (±)-Propranolol restores normal sinus rhythm in dogs with ouabain-induced arrhythmias (ED50 = 3.8 mg/kg). It also acts as a non-specific serotonin receptor antagonist, reducing tranylcypromine/L-tryptophan-induced hyperactivity in rats. Formulations containing (±)-propranolol have been used for the treatment of hypertension, angina pectoris, and cardiac ischemia.